molecular formula C19H12Cl2O5 B14941530 methyl 3-(2,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate

methyl 3-(2,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate

Cat. No.: B14941530
M. Wt: 391.2 g/mol
InChI Key: JGDUAZNHTAAOSZ-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is a complex organic compound belonging to the class of furochromenes This compound is characterized by its unique structure, which includes a furochromene core fused with a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with a suitable furochromene precursor under acidic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride. The intermediate product is then subjected to esterification using methanol and a strong acid catalyst like sulfuric acid to yield the final compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of methyl 3-(2,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,4-dichlorophenyl)-4-oxo-2H-chromene-2-carboxylate
  • Methyl 3-(2,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-pyrano[3,2-c]chromene-2-carboxylate

Uniqueness

Methyl 3-(2,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is unique due to its furochromene core, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to other similar compounds, potentially leading to unique therapeutic effects and applications.

Properties

Molecular Formula

C19H12Cl2O5

Molecular Weight

391.2 g/mol

IUPAC Name

methyl 3-(2,4-dichlorophenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxylate

InChI

InChI=1S/C19H12Cl2O5/c1-24-19(23)17-14(10-7-6-9(20)8-12(10)21)15-16(26-17)11-4-2-3-5-13(11)25-18(15)22/h2-8,14,17H,1H3

InChI Key

JGDUAZNHTAAOSZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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